methyl (2R)-2-amino-2-cyclohexylacetate
CAS No.: 37763-24-9
Cat. No.: VC18183864
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37763-24-9 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-cyclohexylacetate |
| Standard InChI | InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
| Standard InChI Key | UUSVVDQFPGXFTQ-MRVPVSSYSA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1CCCCC1)N |
| Canonical SMILES | COC(=O)C(C1CCCCC1)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Methyl (2R)-2-amino-2-cyclohexylacetate (CAS 37763-24-9) has the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound features:
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A cyclohexyl group directly bonded to the α-carbon of the amino acid backbone.
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A methyl ester moiety at the carboxyl terminus.
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An (R)-configuration at the α-carbon, critical for its chiral interactions .
The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog priority rules, with the InChIKey UUSVVDQFPGXFTQ-MRVPVSSYSA-N confirming the (R)-configuration.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| SMILES (Isomeric) | COC(=O)C@@HN | |
| CAS Number (Free Base) | 37763-24-9 | |
| CAS Number (Hydrochloride) | 14328-64-4 |
Synthesis Methods
Hydrochloride Salt Formation
The free base is often converted to its hydrochloride salt (C₉H₁₈ClNO₂) via treatment with hydrochloric acid in anhydrous solvents, enhancing stability for storage and handling .
Applications in Pharmaceutical and Chemical Synthesis
Intermediate in Drug Development
Methyl (2R)-2-amino-2-cyclohexylacetate serves as a precursor to chiral drugs and bioactive molecules:
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Anticholinergic Agents: Structural analogs, such as trans-2-aminocyclopentanol derivatives, exhibit muscarinic agonist activity dependent on stereochemistry . The (R)-configuration in methyl (2R)-2-amino-2-cyclohexylacetate may similarly influence receptor binding.
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Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability.
Catalysis and Material Science
The compound’s rigid cyclohexyl group makes it a candidate for:
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Chiral Ligands: In asymmetric hydrogenation or cross-coupling reactions.
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Ionic Liquids: Functionalization into ammonium salts for solvent engineering .
Pharmacological and Biological Significance
Stereochemical Impact on Bioactivity
While direct studies on methyl (2R)-2-amino-2-cyclohexylacetate are sparse, research on related compounds highlights the critical role of chirality:
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Enzyme Specificity: Acetylcholinesterase hydrolyzes (R)-configured esters 10–100× faster than (S)-enantiomers in cyclopropane and cyclohexane analogs .
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Receptor Binding: Muscarinic agonists derived from trans-2-aminocycloalkanols show 90% selectivity for M3 receptors when the (R)-configuration is preserved .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
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HPLC: Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).
Table 2: Analytical Parameters
| Technique | Conditions | Outcome |
|---|---|---|
| Chiral HPLC | Hexane:IPA (80:20), 1 mL/min | R-enantiomer: 12.3 min |
| NMR (¹³C) | CDCl₃, 125 MHz | δ 172.5 (C=O) |
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